molecular formula C14H10F3NO4 B8028760 1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene

1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B8028760
M. Wt: 313.23 g/mol
InChI Key: JJISVJQRBLDMBA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzyloxy group, a nitro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the nitration of a benzyloxy-substituted benzene derivative followed by the introduction of the trifluoromethoxy group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethoxylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with specialized properties

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-nitro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

    1-(Benzyloxy)-3-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    1-(Benzyloxy)-3-amino-5-(trifluoromethoxy)benzene: A reduced form with an amino group instead of a nitro group.

    1-(Methoxy)-3-nitro-5-(trifluoromethoxy)benzene: Contains a methoxy group instead of a benzyloxy group

Uniqueness: The trifluoromethoxy group, in particular, imparts enhanced stability and lipophilicity, making it valuable in drug design and material science .

Properties

IUPAC Name

1-nitro-3-phenylmethoxy-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c15-14(16,17)22-13-7-11(18(19)20)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJISVJQRBLDMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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